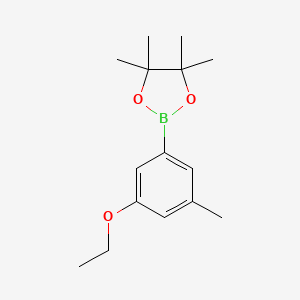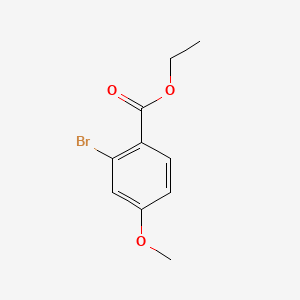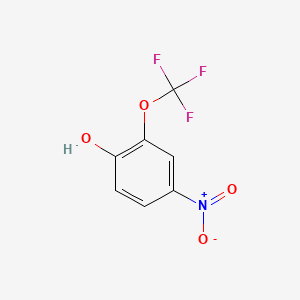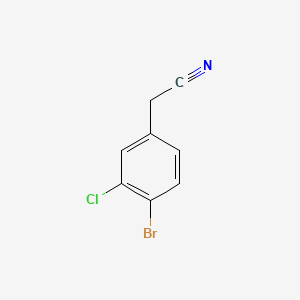
2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available resources .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the available resources .Scientific Research Applications
2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in organic synthesis, catalysis, and in the biomedical field. In organic synthesis, this compound has been used as a catalyst for the hydroboration of alkenes and alkynes. It has also been used in the synthesis of polycyclic compounds and heterocyclic compounds. In catalysis, this compound has been used to facilitate the transfer hydrogenation of ketones, aldehydes, and nitriles. In the biomedical field, this compound has been studied for its potential applications in drug delivery and as a therapeutic agent.
Mechanism of Action
2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is believed to act as an electron donor in catalytic reactions. The boron atom in the compound is thought to act as a Lewis acid, accepting electrons from the substrate and facilitating the reaction. In drug delivery, this compound is believed to act as a prodrug, releasing the active drug when it is cleaved by enzymes in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. This compound has also been shown to reduce inflammation and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments is its high reactivity and selectivity. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in laboratory experiments. It is sensitive to moisture and light and can degrade over time, so it must be stored and handled carefully.
Future Directions
The potential future directions of 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include further studies into its use as an antioxidant and anti-inflammatory agent, as well as its potential applications in drug delivery. It could also be studied for its potential applications in the synthesis of complex molecules and materials. Additionally, this compound could be studied for its potential applications in the development of new catalysts and catalytic processes. Finally, further research could be done to explore the potential of this compound as a therapeutic agent for the treatment of various diseases and conditions.
Synthesis Methods
2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized by the reaction of ethyl 3-ethoxy-5-methylphenylboronate with tetramethyl-1,3,2-dioxaborolane in the presence of a base such as triethylamine. The reaction yields a 95% yield of the desired product. The reaction is shown below:
Reaction:
Ethyl 3-ethoxy-5-methylphenylboronate + Tetramethyl-1,3,2-dioxaborolane → this compound
properties
IUPAC Name |
2-(3-ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-7-17-13-9-11(2)8-12(10-13)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCLFQLYUBDJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675285 |
Source


|
| Record name | 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-71-9 |
Source


|
| Record name | 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)



